molecular formula C6H6ClNOS B2576019 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one CAS No. 859984-32-0

2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B2576019
CAS No.: 859984-32-0
M. Wt: 175.63
InChI Key: NIRSUSVIAQGOQL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one (CAS 859984-32-0) is a high-purity chemical building block with the molecular formula C 6 H 6 ClNOS and a molecular weight of 175.64 g/mol . This compound is of significant interest in synthetic and agrochemical research. It serves as a key intermediate for the synthesis of advanced insecticidal agents, particularly those belonging to the neonicotinoid and neonicotinoid-like (NNI) class . The 2-chloro-1,3-thiazolyl moiety is a defining structural feature of several second-generation neonicotinoids, such as clothianidin and thiamethoxam, which are insecticides of global importance . As a versatile synthon, this ketone is valuable for constructing complex heterocyclic systems and for use in nucleophilic substitution reactions, enabling the exploration of novel active ingredients and other specialized chemicals . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSUSVIAQGOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-thiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group undergoes nucleophilic substitution due to activation by the adjacent carbonyl. Key reactions include:

Reagents and Conditions

  • Amines : React in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at 60–80°C .

  • Thiols : Utilize ethanol or THF with catalytic NaOH at room temperature .

  • Alcohols : Require reflux conditions in methanol or ethanol with NaH as a base .

Products

  • Substituted derivatives include:

    • 2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one (with primary/secondary amines)

    • 2-Alkylthio-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one (with thiols)

Mechanistic Insight
The reaction proceeds via an SN² pathway, where the nucleophile attacks the electrophilic α-carbon, displacing chloride. Steric hindrance from the thiazole ring may influence reaction rates .

Reduction Reactions

The ketone group is reducible to a secondary alcohol under mild conditions.

Reagents and Conditions

  • NaBH₄ : In ethanol at 0–25°C .

  • LiAlH₄ : In anhydrous THF under reflux .

Products

  • 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol (major product with NaBH₄)

  • Over-reduction to ethane derivatives is possible with excess LiAlH₄ .

Oxidation Reactions

Controlled oxidation targets the thiazole ring or methyl substituent:

Reagents and Conditions

  • KMnO₄/H⁺ : Oxidizes methyl groups to carboxylic acids at 100°C .

  • H₂O₂/AcOH : Mild oxidation of sulfur in the thiazole ring to sulfoxide .

Products

  • 2-Chloro-1-(4-carboxy-1,3-thiazol-5-yl)ethan-1-one (with KMnO₄)

  • Sulfoxide derivatives (with H₂O₂)

Cyclization and Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

Reagents and Conditions

  • Hydrazines : Form pyrazole derivatives in ethanol under reflux .

  • Thioureas : Generate fused thiazolo-thiadiazine systems in DMF at 120°C .

Products

Reaction PartnerProduct StructureConditionsYield
HydrazinePyrazole-thiazole hybridEthanol, 8 h reflux~75%
ThioureaThiazolo[5,4-d]thiadiazineDMF, 12 h~60%

Comparative Reactivity with Analogues

The thiazole ring’s electronic effects differentiate it from oxazole or imidazole analogues:

FeatureThiazole DerivativeOxazole Derivative
Electrophilicity Higher (due to S atom)Moderate
Nucleophilic Substitution Rate Slower (steric hindrance)Faster
Oxidation Susceptibility Sulfur oxidation proneStable to oxidation

Research Case Studies

  • Antimicrobial Derivatives : Substitution with piperazine yielded compounds showing MIC values of 2.2–3.0 µg/mL against Mycobacterium tuberculosis .

  • Heterocyclic Libraries : A 2022 study utilized this compound to synthesize 48 novel triazole-thiazole hybrids, with 12 exhibiting >90% inhibition in kinase assays .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar thiazole structures possess antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.00390.0039 to 0.025mg mL0.025\,\text{mg mL} against pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Its derivatives have been tested against several fungal strains and showed promising results in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

Development of Therapeutics

2.1 Treatment of Human African Trypanosomiasis (HAT)

Recent studies have focused on the development of thiazole derivatives, including this compound, for treating HAT caused by Trypanosoma brucei. These derivatives have shown significant potency and efficacy in preclinical models, indicating their potential as therapeutic agents against this disease .

2.2 Cytotoxicity Studies

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. The findings suggest that certain thiazole derivatives can induce cell death in cancer cells, highlighting their potential use as anticancer agents .

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical reactions that could be optimized for enhanced yield and purity. The compound's molecular formula is C12H10ClNOSC_{12}H_{10}ClNOS, with a molecular weight of 251.73g mol251.73\,\text{g mol}. The solubility of this compound is reported to be less than 0.5μg/mL0.5\,\mu g/mL at physiological pH .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with MIC values as low as 0.0039mg mL0.0039\,\text{mg mL} .
Study 2Antifungal ActivityShowed significant antifungal properties against various strains .
Study 3Treatment of HATIndicated promising results in preclinical models for HAT treatment .
Study 4CytotoxicityIdentified potential anticancer properties through cell line studies .

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring’s aromaticity and the presence of the chlorine atom contribute to its reactivity and ability to form stable adducts with biological targets .

Comparison with Similar Compounds

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

  • Structural Difference : Replaces the thiazole’s sulfur atom with oxygen (oxazole).
  • Impact :
    • Reduced electron-withdrawing effect due to oxygen’s lower electronegativity compared to sulfur.
    • Lower thermal stability (oxazoles are generally less stable than thiazoles under acidic conditions) .
  • Synthetic Utility : Less reactive in nucleophilic substitutions due to weaker electron deficiency at the ketone position .

2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

  • Structural Difference: Bromine replaces chlorine on the ethanone; additional 4-chlorophenyl substituent on the thiazole.
  • Impact: Increased molecular weight (319.98 g/mol vs. 175.987 g/mol) and steric bulk. Higher reactivity in SN2 reactions due to bromine’s superior leaving-group ability .

Functional Group Modifications

2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

  • Structural Difference: Chlorine replaced by an amino group; hydrochloride salt form.
  • Impact: Increased basicity and water solubility (due to protonation of the amino group). Altered reactivity: The amino group can participate in hydrogen bonding or act as a nucleophile, enabling coupling reactions (e.g., amide formation) .
  • Applications: Potential as a building block for antimicrobia l agents, leveraging the thiazole-amino synergy .

1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

  • Structural Difference: Chlorine substituted with cyclopropylamino group.
  • Impact: Introduces steric hindrance near the ketone, reducing accessibility for nucleophilic attack.

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key $^1$H NMR Signals (δ, ppm) Molecular Weight (g/mol)
Target Compound Not reported ~1680 Thiazole-H: ~8.0–8.5; CH₃: ~2.5 175.987
2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one Not reported ~1700 (higher) Oxazole-H: ~7.5–8.0; CH₃: ~2.4 159.57
2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one HCl 145–148 ~1650 (amide I) NH₂: ~3.5–4.0; CH₃: ~2.3 176.63

Key Observations :

  • The thiazole ring in the target compound deshields adjacent protons, resulting in downfield NMR shifts compared to oxazole analogues .
  • Amino-substituted derivatives exhibit broader IR absorption bands due to N–H stretching vibrations .

Biological Activity

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one is an organic compound classified under thiazoles, which are heterocyclic compounds containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1,3-thiazole with chloroacetyl chloride. The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the process. Common solvents include dichloromethane or chloroform, with conditions often requiring refluxing to ensure complete reaction.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. A study on thiazole derivatives demonstrated that compounds containing thiazole rings were effective against various bacterial strains. The mechanism of action is thought to involve the compound acting as an electrophile, which interacts with nucleophilic sites on microbial proteins, leading to enzyme inhibition and disruption of cellular processes .

Anticancer Activity

The compound's anticancer potential has also been evaluated. In vitro studies have shown that derivatives of thiazole exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, structural modifications in related compounds significantly enhanced their cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells . The presence of electron-donating groups on the thiazole ring appears to increase activity against these cell lines .

The biological activity of this compound can be attributed to its ability to form stable adducts with biological targets. The thiazole ring's aromatic nature and the chlorine substituent enhance its reactivity. It primarily acts through:

  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles (amines, thiols), leading to diverse biological outcomes.
  • Enzyme Inhibition : By interacting with enzymes critical for microbial survival or cancer cell proliferation, it disrupts normal cellular functions .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityEvaluated cytotoxicity against MCF-7 and HepG2; showed significant apoptotic effects with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL for various derivatives.
Antimicrobial EvaluationCompounds with thiazole rings demonstrated broad-spectrum antimicrobial activity; effective against both Gram-positive and Gram-negative bacteria.
Structure-Activity RelationshipIdentified that modifications to the thiazole structure can enhance cytotoxicity; optimal substitutions lead to compounds outperforming standard chemotherapeutics like doxorubicin.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one?

  • The compound can be synthesized via heterocyclic coupling reactions. A common approach involves catalytic condensation of chlorinated precursors with thiazole derivatives under controlled conditions. For example, describes a method using PEG-400 as a solvent, Bleaching Earth Clay (pH-12.5) as a catalyst, and reaction temperatures of 70–80°C. Post-synthesis purification via recrystallization in aqueous acetic acid ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy identifies functional groups like C=O (stretching ~1700 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). ¹H NMR reveals the thiazole ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). provides detailed spectral data for structurally similar compounds, which can guide peak assignments .

Q. How is crystallographic analysis performed for this compound?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL ( ) refines structural parameters, while ORTEP-3 ( ) visualizes thermal ellipsoids. For example, pyrazoline derivatives ( ) are analyzed for bond angles and hydrogen-bonding networks, with torsion angles reported to ±0.01° precision .

Advanced Research Questions

Q. How can low reaction yields be optimized during synthesis?

  • Systematic screening of catalysts (e.g., varying clay acidity in ) and solvents (e.g., PEG-400 vs. DMF) is critical. Kinetic studies at 70–80°C () can identify rate-limiting steps. Parallel monitoring via TLC ensures reaction progression .

Q. How are contradictions in spectroscopic data resolved?

  • Discrepancies in NMR/IR peaks may arise from solvent polarity or tautomeric equilibria. For instance, thiazole ring protons in DMSO-d₆ () show downfield shifts due to hydrogen bonding. Computational tools (e.g., Gaussian) model electronic environments to validate experimental data .

Q. What computational methods support structural refinement?

  • Density Functional Theory (DFT) calculates optimized geometries and compares them with SC-XRD results. For example, uses bond-length data from Allen et al. (1987) to validate dihedral angles. SHELXL’s twin refinement ( ) resolves twinned crystals common in thiazole derivatives .

Q. How does the thiazole ring influence the compound’s reactivity?

  • The electron-withdrawing thiazole ring enhances electrophilicity at the carbonyl group, facilitating nucleophilic substitutions. Substituent effects (e.g., 4-methyl vs. 4-chloro) are studied via Hammett plots or kinetic isotope effects. highlights similar compounds’ structure-activity relationships .

Q. What safety protocols are recommended for handling this compound?

  • Safety Data Sheets (SDS) for analogous thiazoles ( ) recommend PPE (gloves, goggles), fume hood use, and emergency protocols for inhalation/exposure. Waste disposal follows halogenated organic compound guidelines .

Methodological Notes

  • Synthesis: Prioritize catalytic systems with high recyclability (e.g., ’s Bleaching Earth Clay) to reduce costs.
  • Crystallography: Use SHELXL’s TWIN command ( ) for twinned data.
  • Safety: Regularly update SDS based on analogs ( ) to comply with lab regulations.

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